molecular formula C14H15N3O B1438698 3-Amino-4-(benzylamino)benzamide CAS No. 66315-41-1

3-Amino-4-(benzylamino)benzamide

Cat. No.: B1438698
CAS No.: 66315-41-1
M. Wt: 241.29 g/mol
InChI Key: WLHCSEBRNHHRET-UHFFFAOYSA-N
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Description

3-Amino-4-(benzylamino)benzamide is a chemical compound belonging to the class of benzamides. It is characterized by the presence of an amino group at the third position and a benzylamino group at the fourth position on the benzamide ring.

Scientific Research Applications

Safety and Hazards

The safety information for 3-Amino-4-(benzylamino)benzamide includes several hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding inhalation, contact with skin or eyes, and dust formation .

Biochemical Analysis

Biochemical Properties

3-Amino-4-(benzylamino)benzamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been reported to interact with poly ADP ribose polymerase (PARP), an enzyme involved in DNA repair, transcription control, and programmed cell death . The interaction between this compound and PARP can inhibit the enzyme’s activity, leading to alterations in cellular processes that depend on PARP function.

Cellular Effects

The effects of this compound on different cell types and cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, by inhibiting PARP, this compound can affect the DNA repair mechanisms in cells, leading to changes in gene expression and potentially inducing cell death in certain contexts . Additionally, its impact on cellular metabolism can result in altered energy production and utilization within the cell.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound’s ability to inhibit PARP is a key aspect of its molecular mechanism. By binding to the active site of PARP, this compound prevents the enzyme from utilizing nicotinamide adenine dinucleotide (NAD+) for DNA repair . This inhibition can lead to the accumulation of DNA damage and subsequent cellular responses, including apoptosis.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are important factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under normal storage conditions, but its activity may decrease over extended periods . Long-term exposure to this compound in in vitro or in vivo studies can result in sustained inhibition of PARP and prolonged effects on DNA repair and cell viability.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects by selectively inhibiting PARP and promoting DNA repair in damaged cells. At higher doses, this compound can induce toxic effects, including excessive DNA damage and cell death . It is crucial to determine the optimal dosage to balance the therapeutic benefits and potential adverse effects in animal studies.

Metabolic Pathways

This compound is involved in specific metabolic pathways that influence its activity and function. The compound interacts with enzymes and cofactors that regulate its metabolism and conversion into active or inactive forms. For instance, the presence of amino groups in its structure allows for potential modifications through enzymatic reactions, affecting its metabolic flux and metabolite levels .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound can be transported across cell membranes through specific transporters or binding proteins, influencing its localization and accumulation in different cellular compartments . Understanding the transport mechanisms is essential for optimizing its therapeutic potential and minimizing off-target effects.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . Its localization can affect its interactions with biomolecules and determine its overall impact on cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-4-(benzylamino)benzamide typically involves the reaction of 3-nitro-4-(benzylamino)benzoic acid with reducing agents to convert the nitro group to an amino group. This reduction can be achieved using reagents such as hydrogen gas in the presence of a palladium catalyst or using chemical reducing agents like tin(II) chloride in hydrochloric acid .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely follow similar routes as laboratory synthesis, with optimizations for yield, purity, and cost-effectiveness. Continuous flow processes and microreactor systems may be employed to enhance reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

3-Amino-4-(benzylamino)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino groups would yield nitro derivatives, while reduction of nitro groups would yield amino derivatives .

Comparison with Similar Compounds

Similar Compounds

  • 3-Amino-4-methylbenzamide
  • 3-Amino-4-(methylamino)benzamide
  • 3-Amino-4-(phenylamino)benzamide

Uniqueness

3-Amino-4-(benzylamino)benzamide is unique due to the presence of both amino and benzylamino groups, which confer distinct chemical properties and reactivity. This combination of functional groups allows for versatile applications in various fields, distinguishing it from other similar compounds .

Properties

IUPAC Name

3-amino-4-(benzylamino)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O/c15-12-8-11(14(16)18)6-7-13(12)17-9-10-4-2-1-3-5-10/h1-8,17H,9,15H2,(H2,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLHCSEBRNHHRET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC2=C(C=C(C=C2)C(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.